molecular formula C8H8ClN3O2S B14085320 4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide CAS No. 10243-94-4

4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide

Cat. No.: B14085320
CAS No.: 10243-94-4
M. Wt: 245.69 g/mol
InChI Key: JPXAZCHAJIMAGM-UHFFFAOYSA-N
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Description

4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide is a heterocyclic compound with a unique structure that includes a benzothiadiazine ring. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide typically involves the reaction of anilines with chlorosulfonyl isocyanate, followed by cyclization of the N-chlorosulfonyl ureas . Another method involves the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides . A novel method for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides via a Curtius rearrangement has also been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an aldose reductase inhibitor, which is crucial in managing diabetic complications . It also modulates AMPA receptors, which are involved in synaptic transmission and plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide is unique due to its diverse pharmacological activities and its ability to interact with multiple molecular targets. Its structure allows for various chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

10243-94-4

Molecular Formula

C8H8ClN3O2S

Molecular Weight

245.69 g/mol

IUPAC Name

6-chloro-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-amine

InChI

InChI=1S/C8H8ClN3O2S/c1-12-6-4-5(9)2-3-7(6)15(13,14)11-8(12)10/h2-4H,1H3,(H2,10,11)

InChI Key

JPXAZCHAJIMAGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)S(=O)(=O)N=C1N

Origin of Product

United States

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